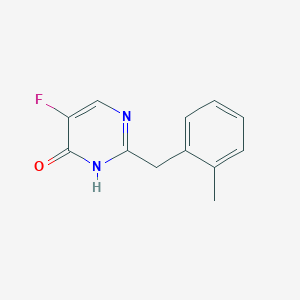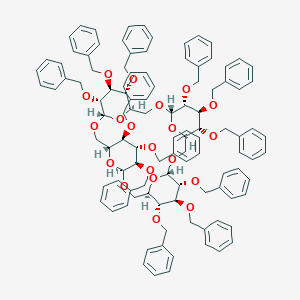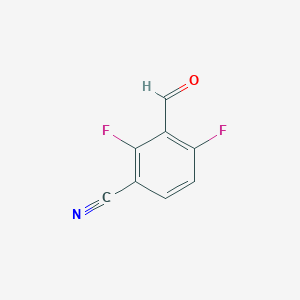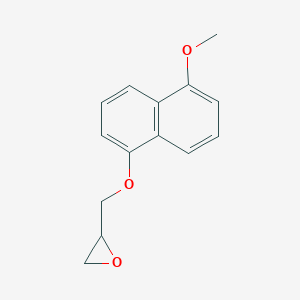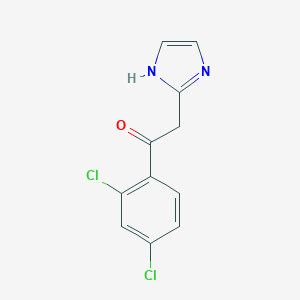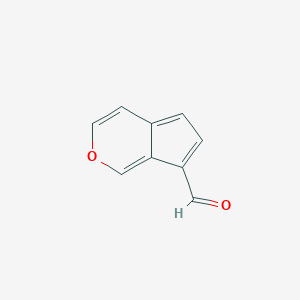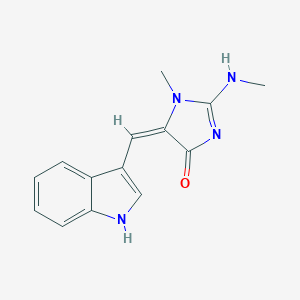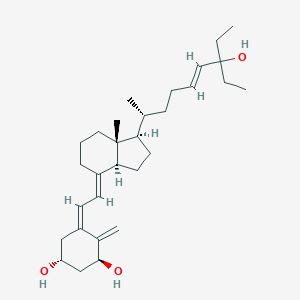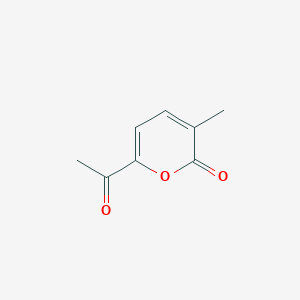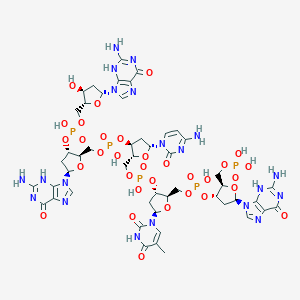![molecular formula C15H18O6 B134598 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one CAS No. 146773-39-9](/img/structure/B134598.png)
7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one is a derivative of coumarin . Coumarins, also known as o-hydroxycinnamic acid lactones, are a large class of compounds with the core structure of 1,2-benzopyranone . They are widely found in various natural plants as well as microbial metabolites . Many of these coumarin derivatives have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities . In addition, coumarin contains an α,β-unsaturated lipid structure, which leads to strong fluorescence of their derivatives, and it has important application value in fluorescent probes, dyes, and optical materials .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one can be based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed, and the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . Based on the experimental results, a possible mechanism was proposed, which provides a reference for future industrialized production of coumarins .Molecular Structure Analysis
The determination of the crystal and molecular structure of organic compounds has contributed immensely towards the area of crystal engineering . This contributes towards the understanding of the molecular geometry and the different intermolecular interactions which control crystal packing .Chemical Reactions Analysis
The system is so chosen such that it allows the analysis of weak interactions like C–H···O, C–H···π, π···π, lp ···π etc. in the presence of strong O–H···O hydrogen bonds and also allows for a systematic exploration of the effect of solvent (water in the present case) on the crystal packing .Physical And Chemical Properties Analysis
The calculation of the lattice energy reveals that the anhydrous form is 7 kcal/mol more stable than the corresponding hydrate . The weak C–H···O hydrogen bond were found to be the second highest contributor (I.E = 3.5–5.5 kcal/mol) towards the stabilization of the packing in both the crystal structures .Wirkmechanismus
The major stabilization towards the crystal packing were observed to come from strong O–H···O=C hydrogen bonds (9 kcal/mol) in case of the anhydrous form while in case of its hydrate, water acts as both an acceptor and a donor of the hydrogen bonds, the interaction energy ranging from 5 to 9 kcal/mol .
Eigenschaften
CAS-Nummer |
146773-39-9 |
|---|---|
Produktname |
7-Hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
Molekularformel |
C15H18O6 |
Molekulargewicht |
294.3 g/mol |
IUPAC-Name |
7-hydroxy-4-[2-(2-methoxyethoxy)ethoxymethyl]chromen-2-one |
InChI |
InChI=1S/C15H18O6/c1-18-4-5-19-6-7-20-10-11-8-15(17)21-14-9-12(16)2-3-13(11)14/h2-3,8-9,16H,4-7,10H2,1H3 |
InChI-Schlüssel |
UGOYFPZQGGGXCY-UHFFFAOYSA-N |
SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O |
Kanonische SMILES |
COCCOCCOCC1=CC(=O)OC2=C1C=CC(=C2)O |
Synonyme |
4-(2,5,8-Trioxanonyl)-umbelliferone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



